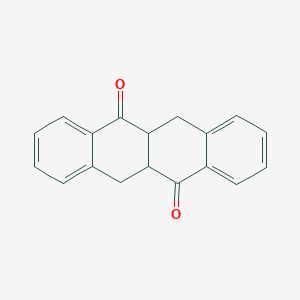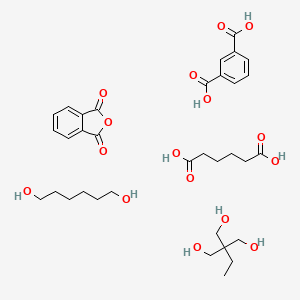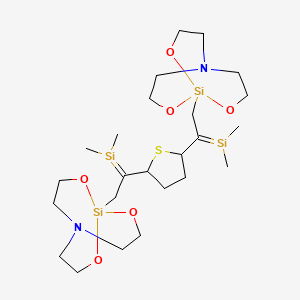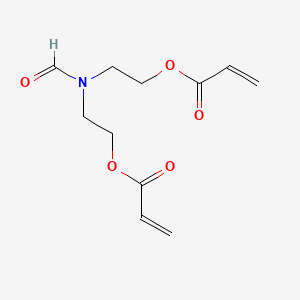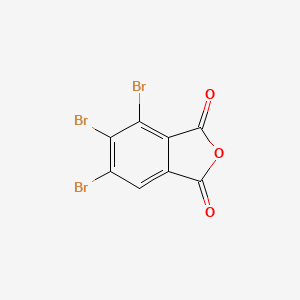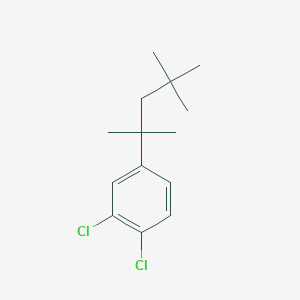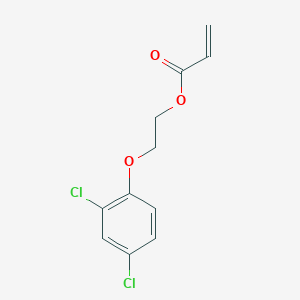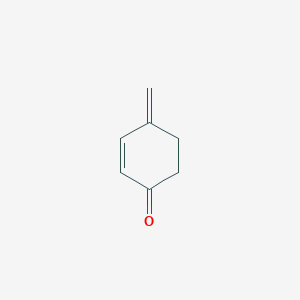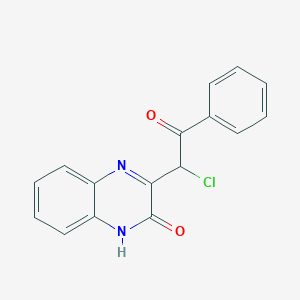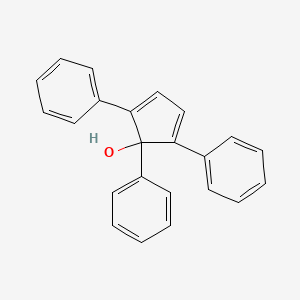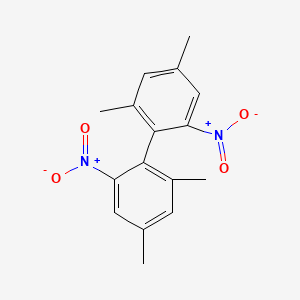
2,2',4,4'-Tetramethyl-6,6'-dinitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl is an organic compound characterized by the presence of two nitro groups and four methyl groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl typically involves nitration of 2,2’,4,4’-Tetramethyl-1,1’-biphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include steps for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: The major products formed from the reduction of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl are 2,2’,4,4’-Tetramethyl-6,6’-diamino-1,1’-biphenyl.
Substitution: Depending on the substituents introduced, various derivatives of the original compound can be formed.
Applications De Recherche Scientifique
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the biphenyl structure can interact with hydrophobic regions of proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,6,6’-Tetramethyl-1,1’-biphenyl: Lacks nitro groups, making it less reactive in redox reactions.
1,2,3,5-Tetramethyl-4,6-dinitrobenzene: Similar nitro and methyl group arrangement but on a single benzene ring rather than a biphenyl structure.
Uniqueness
2,2’,4,4’-Tetramethyl-6,6’-dinitro-1,1’-biphenyl is unique due to its specific arrangement of nitro and methyl groups on a biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
74199-69-2 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
2-(2,4-dimethyl-6-nitrophenyl)-1,5-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-9-5-11(3)15(13(7-9)17(19)20)16-12(4)6-10(2)8-14(16)18(21)22/h5-8H,1-4H3 |
Clé InChI |
DXHBRUJCHLGPGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


